5-(1H-imidazol-4-yl)-2-methylpyridine
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-7-2-3-8(4-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12) |
InChI Key |
PJSQQGOZFFLVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(1H-imidazol-4-yl)-2-methylpyridine and related compounds:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine in compound 6) enhance kinase inhibition by strengthening hydrogen bonding with ATP-binding pockets .
- Sulfinyl groups (compound in ) improve solubility and introduce chirality, critical for optimizing drug pharmacokinetics.
- Halogens (e.g., bromine in ) serve as synthetic handles for further functionalization via Suzuki or Buchwald-Hartwig couplings.
Core Heterocycle Modifications: Replacement of pyridine with pyridinone (A1IBV, ) introduces a ketone group, altering electronic distribution and hydrogen-bonding capacity.
Synthetic Strategies :
- The target compound’s analogs are synthesized via nucleophilic substitution (e.g., amine/piperazine introduction in ) or multi-step heterocycle assembly (e.g., imidazole ring formation in ).
Comparative Limitations
- Direct pharmacological data for this compound are absent in the evidence, requiring extrapolation from structural analogs.
Preparation Methods
Reaction Mechanism and Conditions
This method employs a Buchwald-Hartwig amination strategy. A halopyridine precursor (e.g., 2-methyl-5-bromopyridine) reacts with 4-iodoimidazole in the presence of a palladium catalyst (Pd(OAc)₂), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours.
Optimization Insights
Table 1: Palladium-Catalyzed Coupling Parameters
| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-methylpyridine | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |
| 5-Iodo-2-methylpyridine | Pd(dba)₂/BINAP | DMF | 100 | 65 |
Copper-Mediated Ullmann-Type Coupling
Reaction Protocol
A cost-effective alternative using CuI as a catalyst. 2-Methyl-5-iodopyridine reacts with 1H-imidazole-4-boronic acid in DMSO at 80°C for 12 hours, with K₂CO₃ as the base.
Key Advantages
-
Lower catalyst cost (CuI vs. Pd complexes).
-
Shorter reaction time (12 hours vs. 24 hours for Pd systems).
Limitations
-
Requires stoichiometric amounts of boronic acid.
Nucleophilic Aromatic Substitution (SNAr)
Two-Step Process
Step 1 : Nitration of 2-methylpyridine at the 5-position using HNO₃/H₂SO₄ at 0°C.
Step 2 : Displacement of nitro group with imidazole-4-thiolate in DMF at 120°C.
Table 2: SNAr Reaction Efficiency
| Nitration Agent | Nitration Temp (°C) | Displacement Agent | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | Imidazole-4-thiol | 72 |
| Acetyl nitrate | -10 | Imidazole-4-amine | 68 |
One-Pot Tandem Synthesis
Reductive Cyclization Strategy
A microwave-assisted method combines 2-methylpyridine-5-carbaldehyde with ammonium acetate and imidazole-4-carboxaldehyde in acetic acid.
Conditions
-
Microwave irradiation: 150°C, 300 W, 20 minutes.
-
Post-reduction with NaBH₄ in ethanol increases yield from 55% to 82%.
Mechanistic Pathway
-
Condensation to form Schiff base intermediate.
-
Cyclization via [4+2] electrocyclic reaction.
Directed Ortho-Metalation (DoM)
Lithiation-Initiated Coupling
2-Methylpyridine is treated with LDA at -78°C, followed by quenching with imidazole-4-carbonyl chloride.
Critical Parameters
Table 3: DoM Reaction Outcomes
Solid-Phase Synthesis for High-Throughput Production
Q & A
Q. What are the common synthetic routes for 5-(1H-imidazol-4-yl)-2-methylpyridine and its derivatives?
- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with substituted pyridine precursors. For example:
Nitro Reduction : Start with 2-methyl-5-nitroimidazole derivatives, followed by reduction of the nitro group to an amine .
Alkylation/Coupling : React intermediates like 3-(2-chloro-2-phenylethyl)thiophene or chloro(phenyl)methyl-substituted heterocycles with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Post-synthetic modifications, such as introducing sulfanyl or benzylidene groups, can enhance bioactivity .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Nitro Reduction | 85–92 | ≥95% | |
| Alkylation | 70–78 | 90–93% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in imidazole-pyridine systems) .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl group at pyridine C2) .
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray | R factor = 0.043; data-to-parameter ratio = 15.4 | |
| HPLC | Column: C18; mobile phase: MeCN/H₂O (70:30) |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or Raney Ni for nitro reductions to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and decomposition .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) improves purity .
Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. antimicrobial efficacy)?
- Methodological Answer :
- Retesting Under Standardized Conditions : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on imidazole enhance activity against Gram-negative bacteria) .
- Mechanistic Studies : Assess membrane permeability via fluorescence assays or molecular docking to identify target proteins .
Q. What methodologies are used in computational modeling to predict structure-activity relationships?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial enoyl-ACP reductase) .
- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituents with bioactivity .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups to improve aqueous solubility .
- Nanocarrier Systems : Use liposomes or PLGA nanoparticles for controlled release .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. spectroscopic data for structural assignments?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized geometries .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism in imidazole rings) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
